(Z)-JIB-04

Vue d'ensemble

Description

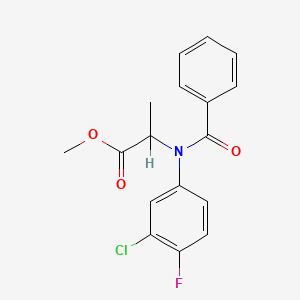

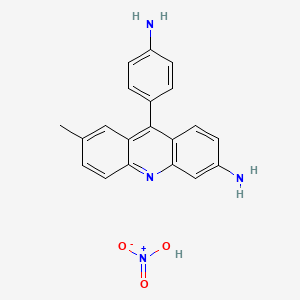

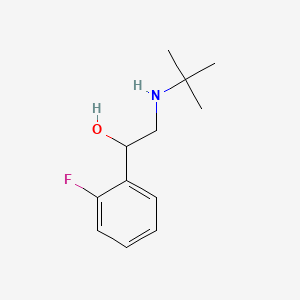

(Z)-JIB-04 is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a hydrazinyl group

Applications De Recherche Scientifique

(Z)-JIB-04 has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of certain enzymes, such as histone demethylases.

Medicine: Explored for its potential anticancer properties due to its ability to inhibit specific molecular targets.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-JIB-04 typically involves the condensation of 5-chloro-2-hydrazinylpyridine with phenyl(pyridin-2-yl)methanone under basic conditions. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-JIB-04 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Corresponding pyridine N-oxide derivatives.

Reduction: Reduced hydrazine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of histone demethylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, (Z)-JIB-04 can alter the methylation status of histones, leading to changes in gene expression patterns .

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-JIB-04 (Z-isomer): An isomer with similar properties but different spatial arrangement.

Phenyl(pyridin-2-yl)methanone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit histone demethylases sets it apart from other similar compounds .

Propriétés

IUPAC Name |

5-chloro-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHFKWKMXWRVTJ-XLNRJJMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of JIB-04?

A1: JIB-04 functions primarily as a pan-inhibitor of histone lysine demethylases (KDMs), a class of enzymes responsible for removing methyl groups from histone proteins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Histones play a crucial role in DNA packaging and gene regulation, and their methylation status can influence gene expression. By inhibiting KDMs, JIB-04 disrupts this epigenetic regulation, leading to a cascade of downstream effects on gene expression and cellular processes.

Q2: Which specific histone demethylases are targeted by JIB-04?

A2: Research indicates that JIB-04 exhibits inhibitory activity against a broad range of KDMs, including but not limited to KDM4A/4C, KDM4B, KDM5A, KDM5B, KDM6B, and the Jumonji-family histone demethylases in general. [, , , , , , , , , , , , ] The precise selectivity profile of JIB-04 across various KDM subtypes continues to be an area of investigation.

Q3: How does JIB-04's inhibition of KDMs translate into anti-cancer effects?

A3: JIB-04's anti-cancer activity stems from its ability to dysregulate cancer cell growth and survival through various mechanisms.

- Cell cycle arrest: JIB-04 has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating uncontrollably. [, , , ]

- Apoptosis: JIB-04 can trigger programmed cell death (apoptosis) in cancer cells, leading to their elimination. [, , , , ]

- Inhibition of cancer stem cell properties: JIB-04 has demonstrated the ability to suppress the self-renewal and tumor-initiating capacity of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis. [, ]

- Sensitization to chemotherapy: Pre-treatment with JIB-04 has been found to sensitize resistant cancer cells to conventional chemotherapeutic drugs, potentially improving treatment efficacy. [, , , ]

- Induction of immunogenic cell death: Recent studies suggest that JIB-04 can trigger immunogenic cell death (ICD) in cancer cells, which involves the release of molecules that stimulate an immune response against the tumor. []

Q4: Does JIB-04 exclusively target histone methylation?

A4: While primarily known for its KDM inhibitory activity, emerging evidence suggests that JIB-04 may also influence cellular processes beyond histone methylation. For instance, it has been shown to interact with Serine Hydroxymethyltransferase 2 (SHMT2), a regulator of glycine biosynthesis and an adaptor for the BRCC36 K63Ub-specific deubiquitinase. [] This interaction was found to promote K63Ub-dependent destruction of the HIV-1 Tat protein via autophagy, highlighting a potential non-histone target of JIB-04.

Q5: Are there any other notable downstream effects of JIB-04 treatment?

A5: JIB-04 has been observed to induce DNA damage in Ewing Sarcoma cells, suggesting a potential mechanism for its anti-cancer effects in this malignancy. [] Additionally, JIB-04 treatment led to increased PD-L1 expression in resistant breast cancer cells. [] While the clinical implications of this finding require further investigation, it raises the possibility of combining JIB-04 with anti-PD-L1 immunotherapy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-](/img/structure/B1672751.png)

![(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione](/img/structure/B1672752.png)